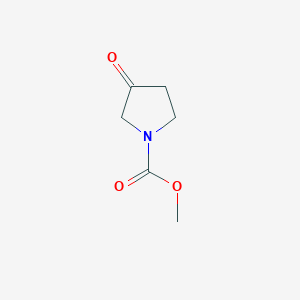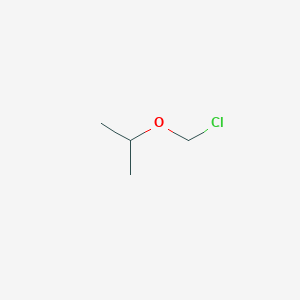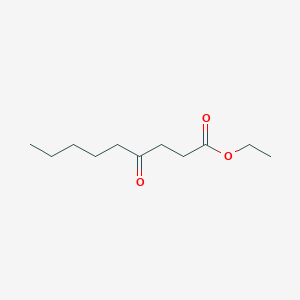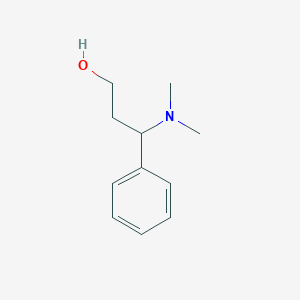
3-(二甲氨基)-3-苯基丙醇-1
描述
The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .
Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .科学研究应用
药物合成中的对映选择性还原
3-(二甲氨基)-3-苯基丙醇-1 是抗抑郁药合成中的一个关键中间体。可以通过羰基还原酶的半合理工程来提高其产量。例如,酿酒酵母羰基还原酶的突变显着提高了生产该化合物的对映选择性,使其成为药物合成中的宝贵资产 (Zhang 等人,2015 年)。
化学合成和反应
该化合物已通过各种化学反应合成,展示了其在有机化学中的多功能性。例如,它可以使用 Knoevenagel 反应从苯甲醛和丙二酸制备,然后进行还原过程 (Xiang,2006 年)。此外,还研究了它与甲磺酰氯和苯酚通过氮丙啶离子方法的相互作用,揭示了其化学行为和潜在应用 (O’Brien 等人,2002 年)。
在抗抑郁药开发中的作用
This compound 是某些抗抑郁药(如氟西汀)不对称合成中的关键手性中间体。这突出了其在针对心理健康状况的药物开发中的重要性 (何山珍,2009 年)。
潜在的抗菌应用
研究表明,3-苯基丙醇-1(一种相关化合物)对铜绿假单胞菌具有抑制作用。这表明类似化合物(包括 this compound)具有潜在的抗菌应用 (Richards & McBride,1973 年)。
在癌症研究中的意义
该化合物与对人结肠癌细胞的细胞毒素的研究有关。某些衍生物显示出显着的细胞毒活性,使其成为癌症治疗研究的潜在候选者 (Pati 等人,2007 年)。
在化学反应中的多功能性
它已用于各种化学反应中,例如 KHSO4 辅助的迈克尔加成-消除反应,证明了其在有机合成中的多功能性 (Devi 等人,2011 年)。
作用机制
Target of Action
For instance, enaminone compounds, which share a similar structure, have been shown to interact with T cell immunoglobulin and mucin domain 3 (TIM-3), a protein that mediates immune tolerance
Mode of Action
For example, hexazinone, a compound with a similar structure, acts by inhibiting photosynthesis, making it a nonselective herbicide
Biochemical Pathways
The emergence and evolution of metabolic pathways have been identified as a crucial step in molecular and cellular evolution
Pharmacokinetics
The identification of substrates for solute carriers (slcs) handling drugs is an important challenge, owing to the major implication of these plasma membrane transporters in pharmacokinetics and drug–drug interactions
Result of Action
The compound has been used to create novel disperse colors by reacting with phenyldiazonium salt, achieving a variety of color hues
Action Environment
The environment can influence the action, efficacy, and stability of 3-(Dimethylamino)-3-phenylpropan-1-ol. For instance, many chemicals used in clothing manufacture play a significant role in the pollution of global water resources . In this context, the compound has been used in a cleaner salt-free process for dyeing cotton fabric
安全和危害
未来方向
生化分析
Biochemical Properties
3-(Dimethylamino)-3-phenylpropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with mitochondrial monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines The interaction between 3-(Dimethylamino)-3-phenylpropan-1-ol and monoamine oxidase can influence the enzyme’s activity, leading to changes in the levels of monoamines within cells
Cellular Effects
The effects of 3-(Dimethylamino)-3-phenylpropan-1-ol on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Dimethylamino)-3-phenylpropan-1-ol has been shown to impact the activity of certain signaling pathways, leading to changes in cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, potentially affecting the production of proteins involved in critical cellular functions. The influence of 3-(Dimethylamino)-3-phenylpropan-1-ol on cellular metabolism may also result in changes to metabolic flux and the levels of various metabolites within cells.
Molecular Mechanism
The molecular mechanism of action of 3-(Dimethylamino)-3-phenylpropan-1-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of 3-(Dimethylamino)-3-phenylpropan-1-ol to monoamine oxidase can result in enzyme inhibition or activation, depending on the context . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall effects of 3-(Dimethylamino)-3-phenylpropan-1-ol on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)-3-phenylpropan-1-ol can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, 3-(Dimethylamino)-3-phenylpropan-1-ol may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular processes can vary, with some effects becoming more pronounced or diminishing over time.
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)-3-phenylpropan-1-ol in animal models can vary depending on the dosage administered. At lower doses, this compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies in animal models have shown that there may be threshold effects, where the impact of 3-(Dimethylamino)-3-phenylpropan-1-ol on cellular processes becomes significant only above a certain dosage. Additionally, high doses of this compound can result in toxicity, affecting the health and function of various tissues and organs.
Metabolic Pathways
3-(Dimethylamino)-3-phenylpropan-1-ol is involved in several metabolic pathways within cells. This compound can be metabolized by enzymes such as monoamine oxidase, leading to the production of metabolites that can further participate in cellular processes . The interaction of 3-(Dimethylamino)-3-phenylpropan-1-ol with metabolic enzymes can influence metabolic flux and the levels of various metabolites within cells. Additionally, this compound may affect the activity of cofactors and other molecules involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)-3-phenylpropan-1-ol within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 3-(Dimethylamino)-3-phenylpropan-1-ol within tissues can also be affected by factors such as blood flow and tissue permeability. Understanding the transport and distribution of this compound is essential for elucidating its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)-3-phenylpropan-1-ol can influence its activity and function within cells. This compound may be localized to specific cellular compartments, such as the mitochondria or cytoplasm, where it can interact with target biomolecules . The localization of 3-(Dimethylamino)-3-phenylpropan-1-ol can be directed by targeting signals or post-translational modifications that guide it to specific organelles. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its overall biochemical effects.
属性
IUPAC Name |
3-(dimethylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVKPNWVGBWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


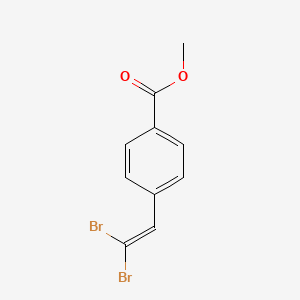


![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
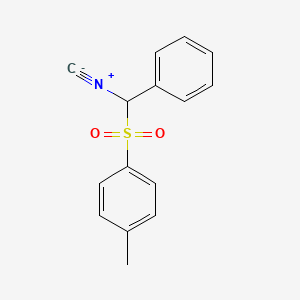



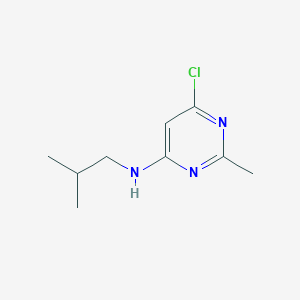
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
